molecular formula C18H27N3O5S B2359162 2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1251568-91-8

2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2359162
CAS No.: 1251568-91-8
M. Wt: 397.49
InChI Key: BTGYOVPXCONBCQ-UHFFFAOYSA-N
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Description

2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, and a pyridinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Formation of the Pyridinone Moiety: The pyridinone moiety is synthesized through cyclization reactions involving suitable precursors.

    Coupling Reactions: The final step involves coupling the intermediates to form the desired compound under specific reaction conditions, such as controlled temperature and pH.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide include:

These compounds share structural similarities but differ in specific functional groups, which can influence their chemical properties and applications

Properties

IUPAC Name

2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S/c1-14-6-9-21(10-7-14)27(24,25)16-5-2-8-20(18(16)23)13-17(22)19-12-15-4-3-11-26-15/h2,5,8,14-15H,3-4,6-7,9-13H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGYOVPXCONBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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